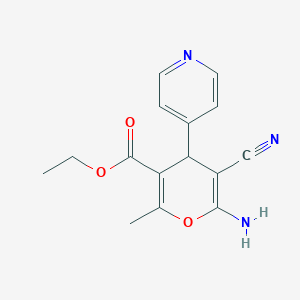

ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by cyclization with 4-pyridinecarboxaldehyde. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired pyran ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents under mild conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: Similar structure but with a phenyl group instead of a pyridine ring.

Ethyl 6-amino-5-cyano-2-methyl-4-thiophen-2-yl-4H-pyran-3-carboxylate: Contains a thiophene ring, offering different electronic properties.

Ethyl 6-amino-5-cyano-2-methyl-4-(2,4-dimethoxyphenyl)-4H-pyran-3-carboxylate: Features a dimethoxyphenyl group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its pyridine ring, which can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that the compound exhibits a relaxant action primarily through calcium channel blockade . In an ex vivo study using isolated rat tracheal rings pre-contracted with carbachol, it was found that this compound was more effective than theophylline, a known phosphodiesterase inhibitor. The results demonstrated that pretreatment with this compound significantly reduced the maximum contraction induced by carbachol, indicating its potential as a bronchodilator .

Relaxant Action in Respiratory Models

A detailed investigation into the relaxant action of this compound revealed its effectiveness in reducing airway resistance in animal models. The study utilized isolated tracheal rings and highlighted the compound's ability to shift the contraction-response curve rightward, suggesting a competitive antagonism at muscarinic receptors .

Antibacterial Efficacy

While direct studies on the antibacterial properties of this specific compound are scarce, its structural analogs have been shown to inhibit biofilm formation and demonstrate synergistic effects when combined with established antibiotics like ciprofloxacin. This suggests that this compound could potentially enhance the efficacy of existing treatments against resistant bacterial strains .

Comparative Biological Activity Table

Properties

Molecular Formula |

C15H15N3O3 |

|---|---|

Molecular Weight |

285.30 g/mol |

IUPAC Name |

ethyl 6-amino-5-cyano-2-methyl-4-pyridin-4-yl-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C15H15N3O3/c1-3-20-15(19)12-9(2)21-14(17)11(8-16)13(12)10-4-6-18-7-5-10/h4-7,13H,3,17H2,1-2H3 |

InChI Key |

BYRGSGBTBKENHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C#N)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.